4-Oxo-1,4-dihydrobenzo[h]quinoline-3-carboxylic acid
CAS No.: 51726-83-1
Cat. No.: VC0005320
Molecular Formula: C14H9NO3
Molecular Weight: 239.23 g/mol
* For research use only. Not for human or veterinary use.
![4-Oxo-1,4-dihydrobenzo[h]quinoline-3-carboxylic acid - 51726-83-1](/images/no_structure.jpg)
CAS No. | 51726-83-1 |
---|---|
Molecular Formula | C14H9NO3 |
Molecular Weight | 239.23 g/mol |
IUPAC Name | 4-oxo-1H-benzo[h]quinoline-3-carboxylic acid |
Standard InChI | InChI=1S/C14H9NO3/c16-13-10-6-5-8-3-1-2-4-9(8)12(10)15-7-11(13)14(17)18/h1-7H,(H,15,16)(H,17,18) |
Standard InChI Key | QGOKEDVMXJBTAR-UHFFFAOYSA-N |
SMILES | C1=CC=C2C(=C1)C=CC3=C2NC=C(C3=O)C(=O)O |
Canonical SMILES | C1=CC=C2C(=C1)C=CC3=C2NC=C(C3=O)C(=O)O |
Appearance | Assay:≥95%A crystalline solid |
4-Oxo-1,4-dihydrobenzo[h]quinoline-3-carboxylic acid is a compound with significant interest in the scientific community due to its diverse biological activities. It is known by several identifiers, including CAS No. 51726-83-1 and NSC Number 210902 . This compound belongs to the quinoline family, which is renowned for its wide range of pharmacological properties.
Synthesis Methods
The synthesis of 4-Oxo-1,4-dihydrobenzo[h]quinoline-3-carboxylic acid typically involves several key steps:
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Cyclization Reaction: Formation of the quinoline ring system.
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Oxidation: Introduction of the oxo group at the 4-position.
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Carboxylation: Introduction of the carboxylic acid group at the 3-position.
These reactions often require strong acids or bases, high temperatures, and specific catalysts to optimize yield and purity.
Inhibition of Casein Kinase 2 (CK2)
4-Oxo-1,4-dihydrobenzo[h]quinoline-3-carboxylic acid is a potent inhibitor of CK2, a serine/threonine protein kinase involved in various cellular processes. CK2 plays a role in cell proliferation and survival, making its inhibition significant for anticancer therapy. The compound competitively inhibits ATP binding to CK2 with Ki values of 0.06 and 0.28 µM .
Antitubercular Activity
Research has explored quinoline derivatives, including analogs of 4-Oxo-1,4-dihydrobenzo[h]quinoline-3-carboxylic acid, as potential antitubercular agents. While some derivatives show limited activity, structural modifications can enhance efficacy against Mycobacterium tuberculosis.
CNS Modulation
The compound has been evaluated as a negative allosteric modulator for metabotropic glutamate receptors (mGlu2), which are implicated in CNS disorders. Selective inhibition could provide therapeutic benefits without affecting other mGlu receptor subtypes.
CK2 Inhibition and Cancer Therapy
CK2 inhibition by 4-Oxo-1,4-dihydrobenzo[h]quinoline-3-carboxylic acid disrupts cellular signaling pathways, leading to apoptosis in cancer cells. This makes it a promising tool for studying CK2's role in oncogenesis and developing anticancer therapies .
Comparison with Other CK2 Inhibitors
Compared to other CK2 inhibitors like TBB and CX-4945, 4-Oxo-1,4-dihydrobenzo[h]quinoline-3-carboxylic acid offers unique selectivity and potency. Its IC50 value of 1 µM highlights its potential as a therapeutic agent.
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